

# In vitro characterization of 4-HO-5-MeO-DMT

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Compound of Interest		
Compound Name:	Psilomethoxin	
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An In-Depth Technical Guide on the In Vitro Characterization of 4-HO-5-MeO-DMT (**Psilomethoxin**)

Disclaimer: Direct experimental data on the in vitro characterization of 4-hydroxy-5-methoxy-N,N-dimethyltryptamine (4-HO-5-MeO-DMT), also known as **psilomethoxin**, is exceptionally scarce in publicly available scientific literature.[1][2] Consequently, this guide provides a comprehensive overview based on the well-documented pharmacological profiles of its closest structural analogs: 4-hydroxy-N,N-dimethyltryptamine (4-HO-DMT or psilocin) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The information presented herein serves as a predictive framework for researchers, scientists, and drug development professionals interested in the potential characteristics of 4-HO-5-MeO-DMT.

# **Introduction: A Tale of Two Analogs**

4-HO-5-MeO-DMT is a unique tryptamine that incorporates the key structural motifs of two well-known psychedelic compounds: the 4-hydroxyl group of psilocin (4-HO-DMT) and the 5-methoxy group of 5-MeO-DMT.[1] Psilocin is the active metabolite of psilocybin and is primarily responsible for the effects of "magic mushrooms," acting as a potent agonist at serotonin 5-HT2A receptors.[3][4][5][6] In contrast, 5-MeO-DMT is recognized for its high affinity for the 5-HT1A receptor, in addition to its activity at 5-HT2A receptors.[7][8][9][10]

By examining the in vitro data of these two parent compounds, we can formulate hypotheses about the receptor binding profile and functional activity of 4-HO-5-MeO-DMT. This approach, grounded in structure-activity relationships (SAR), provides a foundational understanding for future empirical studies.





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Structural relationship of 4-HO-5-MeO-DMT to its parent analogs.

# **Predicted and Analog Receptor Binding Profiles**

The primary targets for psychedelic tryptamines are serotonin (5-HT) receptors. The binding affinity, typically expressed as the inhibition constant (K<sub>i</sub>), indicates the concentration of a drug required to occupy 50% of the receptors in a competitive binding assay. Lower K<sub>i</sub> values signify higher binding affinity.

# **Receptor Binding Affinity Data of Analogs**

The following table summarizes the binding affinities of 4-HO-DMT and 5-MeO-DMT at key serotonin receptors. This data suggests that 4-HO-5-MeO-DMT will likely exhibit high affinity for both 5-HT1A and 5-HT2A receptors.

Receptor	4-HO-DMT (Psilocin) Ki (nM)	5-MeO-DMT K <sub>i</sub> (nM)
5-HT1A	49 - 567[3]	1.9 - 10[9][10]
5-HT2A	49 - 567[3]	907 ± 170[7]
5-HT2C	49 - 567[3]	>1000[9]
SERT	Sub-micromolar affinity[11]	IC₅₀ comparable to cocaine[9]

Note: A wide range for 4-HO-DMT K<sub>i</sub> at 5-HT receptors is reported in some literature, reflecting variability in experimental conditions. 5-MeO-DMT shows marked selectivity for the 5-HT1A receptor.[7][10]



# **Predicted and Analog Functional Activity**

Functional assays measure the biological response elicited by a compound upon binding to its receptor. Key parameters include  $EC_{50}$  (the concentration for 50% of maximal response) and  $E_{max}$  (the maximum response relative to a reference agonist like serotonin).

### **Functional Activity Data of Analogs**

Psilocin and its analogs are generally efficacious agonists at 5-HT2A receptors.[4][12] 5-MeO-DMT is a potent agonist at both 5-HT1A and 5-HT2A receptors.[10]

Assay Type	Target Receptor	4-HO-DMT (Psilocin)	5-MeO-DMT
Calcium Flux	5-HT2A	Potent, high-efficacy agonist (E <sub>max</sub> ~90- 100%)[4]	Agonist activity
G-Protein Activation	5-HT1A	Agonist activity	Potent agonist (EC <sub>50</sub> ~100 nM)[9]

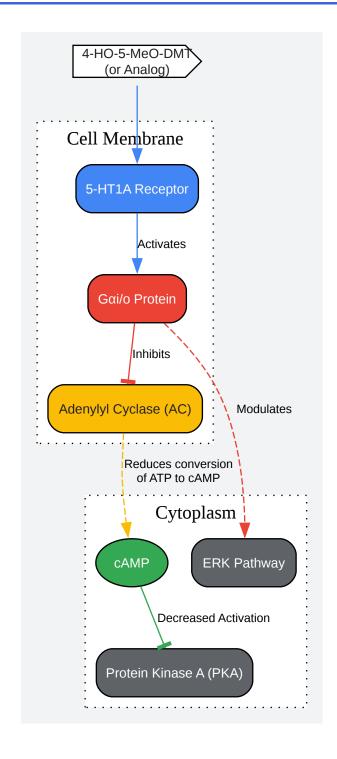
# **Key Signaling Pathways**

The interaction of tryptamines with 5-HT1A and 5-HT2A receptors initiates distinct intracellular signaling cascades.

#### **5-HT1A Receptor Signaling**

The 5-HT1A receptor typically couples to the inhibitory G-protein, Gαi/o.[13][14] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors like Protein Kinase A (PKA) and ERK.[13][14]





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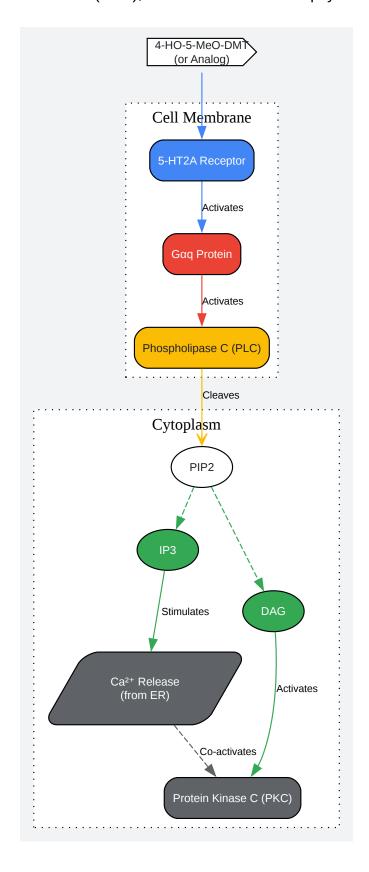
Simplified 5-HT1A receptor Gi-coupled signaling pathway.

### **5-HT2A Receptor Signaling**

The 5-HT2A receptor couples to the Gαq protein, activating Phospholipase C (PLC).[13] This enzyme cleaves PIP<sub>2</sub> into IP<sub>3</sub> and DAG, leading to an increase in intracellular calcium (Ca<sup>2+</sup>)



and activation of Protein Kinase C (PKC), which are central to its psychedelic effects.[15]



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Simplified 5-HT2A receptor Gq-coupled signaling pathway.

# **Experimental Protocols**

Standard in vitro assays are essential for characterizing novel compounds. Below are generalized protocols for determining receptor binding affinity and functional activity.

### **Protocol: Competitive Radioligand Binding Assay**

This assay determines the binding affinity  $(K_i)$  of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

- 1. Materials:
- Cell membranes from cell lines expressing the target receptor (e.g., HEK293 cells).
- Radioligand with high affinity for the target (e.g., [3H]ketanserin for 5-HT2A).
- Test compound (4-HO-5-MeO-DMT) at various concentrations.
- Binding buffer (e.g., 50 mM Tris, 5 mM MgCl<sub>2</sub>, pH 7.4).
- 96-well plates and a cell harvester with glass fiber filters.
- · Scintillation counter.
- 2. Procedure:
- Preparation: Thaw and resuspend cell membranes in ice-cold binding buffer to a specific protein concentration.[16]
- Assay Setup: In a 96-well plate, set up triplicate wells for:
  - Total Binding: Cell membranes + radioligand + buffer.
  - Non-specific Binding (NSB): Cell membranes + radioligand + a high concentration of an unlabeled competing ligand.
  - Competition: Cell membranes + radioligand + serial dilutions of the test compound.



- Incubation: Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 30°C) to reach equilibrium.[16][17]
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash filters with ice-cold buffer.[16][17]
- Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding (Total Binding NSB). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC<sub>50</sub> (concentration of test compound that inhibits 50% of specific binding). Convert IC<sub>50</sub> to K<sub>i</sub> using the Cheng-Prusoff equation.

### **Protocol: Calcium Flux Functional Assay**

This assay measures Gq-coupled receptor activation by detecting transient increases in intracellular calcium concentration using a calcium-sensitive fluorescent dye.[4][12]

#### 1. Materials:

- A stable cell line expressing the Gq-coupled receptor of interest (e.g., 5-HT2A).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- Test compound and a reference agonist (e.g., Serotonin).
- A fluorescence plate reader with an integrated fluid-handling system.

#### 2. Procedure:

 Cell Plating: Seed cells into 96-well or 384-well black-walled, clear-bottom plates and grow to near confluence.

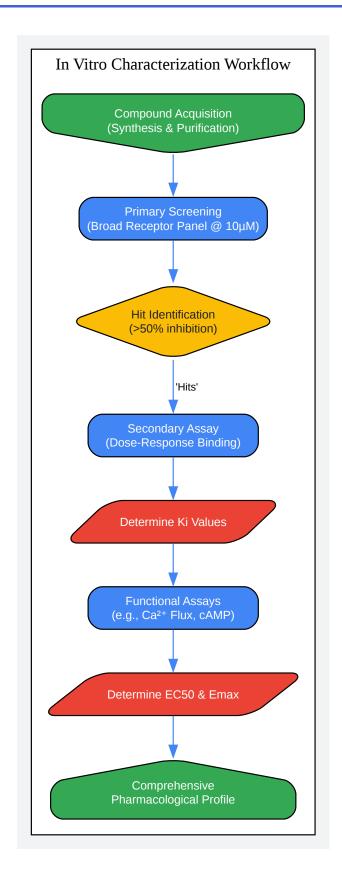


- Dye Loading: Remove growth medium and incubate cells with the calcium-sensitive dye in assay buffer for approximately 1 hour at 37°C.
- Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in assay buffer.
- Fluorescence Reading: Place the plate in the fluorescence reader. Measure the baseline fluorescence for a short period.
- Compound Addition: Use the instrument's fluidics to add the test compound or reference agonist to the wells while continuously reading fluorescence.
- Data Acquisition: Record the fluorescence intensity over time to capture the peak response.
- Data Analysis: Calculate the change in fluorescence from baseline for each well. Plot the peak response against the log concentration of the compound. Use a sigmoidal doseresponse curve to determine the EC<sub>50</sub> and E<sub>max</sub> values.

#### **General In Vitro Characterization Workflow**

The characterization of a novel compound like 4-HO-5-MeO-DMT follows a logical progression from broad screening to detailed functional analysis.





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General workflow for the in vitro characterization of a novel tryptamine.



#### **Conclusion and Future Directions**

The in vitro characterization of 4-HO-5-MeO-DMT remains a significant gap in psychedelic science. Based on a structure-activity relationship analysis of 4-HO-DMT and 5-MeO-DMT, it is hypothesized that 4-HO-5-MeO-DMT will act as a potent agonist at both 5-HT1A and 5-HT2A serotonin receptors. The relative potency and efficacy at these and other CNS targets will define its unique pharmacological profile and potential therapeutic applications. Empirical validation using the standardized protocols outlined in this guide is a critical next step. Such research will not only elucidate the specific properties of this novel compound but also contribute to a deeper understanding of how subtle structural modifications influence the complex pharmacology of tryptamines.

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